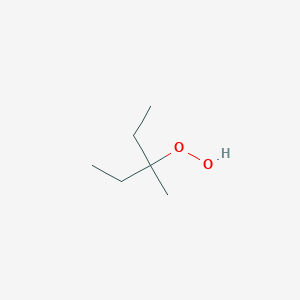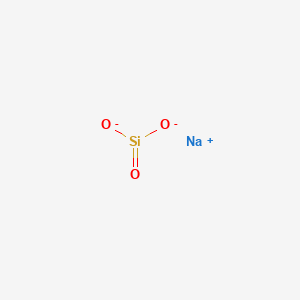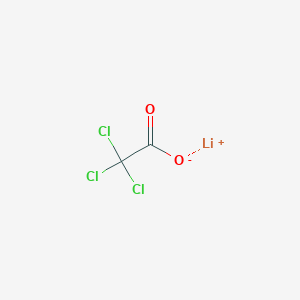
4-Ethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylundecane is a hydrocarbon compound with a chemical formula of C12H26. It is a colorless liquid with a faint odor and is commonly used in the chemical industry as a solvent. In recent years, 4-Ethylundecane has gained attention for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethylundecane is not well understood. However, it is believed to act as a nonpolar solvent, which allows it to dissolve nonpolar compounds such as lipids and oils.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-Ethylundecane. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethylundecane in laboratory experiments is its high purity, which allows for accurate and reproducible results. However, its low solubility in water can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-Ethylundecane. These include further studies on its mechanism of action, its potential use as a solvent for the extraction of natural products, and its use as a model compound for studying the behavior of hydrocarbons in the environment. Additionally, there is a need for more research on the potential toxicity of 4-Ethylundecane and its effects on human health.
In conclusion, 4-Ethylundecane is a hydrocarbon compound with potential applications in scientific research. Its unique properties make it a valuable tool for studying various phenomena, and further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
The synthesis of 4-Ethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid and the reduction of 4-Ethylundec-10-en-1-ol. The former method is commonly used in industrial settings, while the latter is preferred for laboratory research due to its higher purity.
Wissenschaftliche Forschungsanwendungen
4-Ethylundecane has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a reagent in organic synthesis, and as a model compound for studying the behavior of hydrocarbons in the environment.
Eigenschaften
CAS-Nummer |
17312-59-3 |
|---|---|
Produktname |
4-Ethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-12-13(6-3)11-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
MVVIXMNNJWGWHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CC)CCC |
Kanonische SMILES |
CCCCCCCC(CC)CCC |
Synonyme |
4-Ethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)


![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)





![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
